3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
Description
The compound 3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a pyridine derivative featuring a trifluoromethyl group at position 5, a carbonitrile group at position 2, and a sulfanyl bridge linking the pyridine core to a 3-amino-1H-1,2,4-triazole moiety at position 3. Its molecular formula is C₉H₅F₃N₆S, with a calculated molecular weight of 286.24 g/mol. This structure combines electron-withdrawing groups (trifluoromethyl and carbonitrile) with a heterocyclic triazole, which may enhance metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N6S/c10-9(11,12)4-1-6(5(2-13)15-3-4)19-8-16-7(14)17-18-8/h1,3H,(H3,14,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJIGTQGJXKDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1SC2=NNC(=N2)N)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carbonitrile, primarily targets the enzyme catalase . Catalase is an important enzyme in cells that aids in the detoxification of hydrogen peroxide (H2O2), a byproduct of cellular metabolism.
Mode of Action
This compound acts as an irreversible inhibitor of catalase. It prevents the natural degradation of H2O2 by catalase, thereby increasing the concentration of H2O2 within the cell. This can lead to oxidative stress, which can have various effects on cellular function and viability.
Biochemical Pathways
The inhibition of catalase affects the antioxidant defense system of the cell. This system includes various biochemical pathways that work to neutralize reactive oxygen species (ROS) like H2O2. When catalase is inhibited, other elements of this system, such as glutathione peroxidase and glutathione reductase , may increase their activity as a compensatory mechanism.
Biological Activity
The compound 3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 288.33 g/mol. The structure includes a triazole ring, a trifluoromethyl group, and a pyridinecarbonitrile moiety, contributing to its unique chemical properties.
Synthesis
The synthesis of this compound involves various methodologies that focus on the introduction of the triazole and thiol functionalities. For instance, one proposed synthetic pathway utilizes microwave irradiation to enhance reaction efficiency and yield. The reaction conditions are crucial for achieving the desired product while minimizing by-products .
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial activity. This particular compound has been tested against various bacterial strains and fungi. The results demonstrate that it possesses notable inhibitory effects, suggesting potential as an antimicrobial agent .
Anticancer Activity
Research has highlighted the anticancer potential of triazole derivatives. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and apoptosis pathways, making it a candidate for further development in cancer therapy .
Toxicological Profile
While exploring its biological activities, it is essential to consider the toxicological aspects. Case studies have reported adverse effects associated with related compounds in the triazole family, such as methemoglobinemia and toxic encephalopathy following exposure to similar structures . Therefore, comprehensive toxicity assessments are necessary for establishing safety profiles.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The compound exhibited MIC values ranging from 8 to 32 µg/mL, indicating moderate to strong activity against these bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Case Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability. The IC50 values were calculated as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives, including the compound , are known for their antimicrobial properties. The presence of both the triazole and pyridine rings contributes to their ability to inhibit the growth of various pathogens. Studies have shown that compounds with similar structures exhibit significant antifungal and antibacterial activities. For instance, triazole derivatives have been effective against fungi such as Candida albicans and bacteria like Staphylococcus aureus .
Cancer Research
Research indicates that triazole compounds can act as anticancer agents by inhibiting specific enzymes involved in tumor growth. The unique combination of the triazole and trifluoromethyl groups in this compound may enhance its potency against certain cancer cell lines. In vitro studies have demonstrated that modifications to the triazole structure can lead to increased cytotoxicity against cancer cells .
Enzyme Inhibition Studies
The compound has been studied for its potential to inhibit enzymes such as carbonic anhydrases and certain kinases. These enzymes play critical roles in various biological processes, including pH regulation and signal transduction pathways. The binding affinity of this compound with these targets is currently under investigation using techniques like molecular docking and kinetic assays .
Agricultural Applications
Pesticidal Properties
The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate biological membranes. This characteristic makes compounds like 3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile candidates for development as pesticides or herbicides. Preliminary studies suggest that similar triazole derivatives can effectively control agricultural pests and diseases .
Plant Growth Regulation
There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence hormonal pathways involved in plant growth and development, leading to improved yields in crops. Research is ongoing to evaluate the specific effects of this compound on plant physiology .
Materials Science
Synthesis of Functional Materials
The compound's unique chemical structure allows it to be used as a precursor for synthesizing functional materials, such as polymers or nanocomposites. The incorporation of triazole units into polymer matrices can impart desirable properties such as thermal stability and enhanced mechanical strength .
Nanotechnology Applications
Recent studies have explored the use of triazole-based compounds in the development of nanostructured materials for drug delivery systems. The ability to modify the surface properties of nanoparticles with this compound could improve drug solubility and targeting efficiency .
Case Studies
Chemical Reactions Analysis
Reactivity of the 3-Amino-1,2,4-Triazole Moiety
The 3-amino-1,2,4-triazole group participates in cyclization and coupling reactions due to its nucleophilic amino group and electron-deficient heteroaromatic system.
Diazotization and Coupling
-
Reaction : Diazotization of the triazole’s amino group followed by coupling with active methylene compounds (e.g., malononitrile or β-ketoesters) yields fused heterocycles.
Example : Similar triazole derivatives undergo diazotization with NaNO₂/HCl to form diazonium intermediates, which react with acetoacetate derivatives to form triazolo[5,1-c]triazines .
Conditions : 0–5°C in acidic media (HCl or H₂SO₄).
Cyclocondensation
-
Reaction : Condensation with 1,3-dicarbonyl compounds (e.g., acetylacetone) forms triazolo[1,5-a]pyrimidine derivatives.
Example : 3-Amino-5-trifluoromethyl-1,2,4-triazole reacts with acetylacetone under reflux in ethanol to yield fluorinated triazolopyrimidines .
Yield : ~70–85% .
Sulfanyl Linker Reactivity
The sulfur atom in the sulfanyl group (-S-) enables oxidation and nucleophilic substitution.
Oxidation to Sulfone
-
Reaction : Oxidation with H₂O₂ or mCPBA converts the sulfide to a sulfone, enhancing electron-withdrawing effects.
Conditions : H₂O₂ (30%) in acetic acid at 60°C for 4–6 hours.
Impact : Increases electrophilicity of the pyridine ring, facilitating subsequent substitutions .
Nucleophilic Substitution
-
Reaction : Displacement of the sulfanyl group by amines or alkoxides.
Example : Treatment with aliphatic amines (e.g., methylamine) in DMF at 80°C replaces the sulfanyl group with an amino group .
Yield : 50–70% under optimized conditions .
Pyridinecarbonitrile Scaffold Reactions
The pyridine ring’s electron-deficient nature and the cyano group enable diverse transformations.
Cyano Group Hydrolysis
-
Reaction : Hydrolysis to carboxylic acid or amide under acidic or basic conditions.
Conditions :
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group deactivates the pyridine ring, directing substitutions to specific positions.
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position relative to the trifluoromethyl group .
-
Halogenation : NBS or Cl₂/FeCl₃ selectively brominates or chlorinates the pyridine ring .
Cross-Coupling Reactions
The cyano group and halogenated derivatives (if synthesized) enable metal-catalyzed couplings.
Buchwald-Hartwig Amination
-
Reaction : Pd-catalyzed coupling of bromopyridine derivatives with aryl amines.
Example : Aryl amination using Pd₂(dba)₃, XPhos, and Cs₂CO₃ in dioxane at 110°C .
Yield : 20–40% for sterically hindered amines .
Suzuki-Miyaura Coupling
-
Reaction : Reaction with aryl boronic acids to form biaryl structures.
Conditions : Pd(PPh₃)₄, Na₂CO₃, in DME/H₂O at 80°C .
Key Reaction Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related molecules, highlighting substituent variations, molecular weights, and reported activities:
Key Observations
Core Structure Variations :
- The target compound’s pyridinecarbonitrile core distinguishes it from pyrazole-based pesticides (e.g., fipronil) and triazole-acetamide antiproliferative agents (e.g., FP3) .
- The sulfanyl-linked triazole moiety is shared with hydroxyacetamide derivatives but lacks the acetamide functionality critical for HDAC inhibition .
Amino-Triazole: The 3-amino group on the triazole may improve hydrogen-bonding capacity compared to thione or alkyl-substituted triazoles (e.g., triazol-thiones in ) .
Biological Activity Trends :
- Pyridinecarbonitriles with sulfanyl linkages (e.g., compounds) lack reported bioactivity, whereas pyrazolecarbonitriles (fipronil) and triazole-acetamides (FP3) show pesticidal and anticancer effects, respectively .
Detailed Research Findings
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group and aromatic pyridine core likely increase logP values compared to polar analogs like hydroxyacetamide derivatives .
- Electronic Effects : The electron-withdrawing carbonitrile and CF₃ groups may reduce electron density on the pyridine ring, influencing reactivity and binding interactions .
Computational Predictions
and emphasize the use of docking studies (e.g., AUTODOCK) to predict interactions with biological targets like HDACs or FtsZ proteins . The target compound’s triazole and pyridine groups could facilitate interactions with metal ions or hydrophobic enzyme pockets, analogous to pesticidal sulfonamides in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
